molecular formula C9H15NO3 B13092772 Ethyl (3-oxocyclohexyl)carbamate

Ethyl (3-oxocyclohexyl)carbamate

Cat. No.: B13092772
M. Wt: 185.22 g/mol
InChI Key: DGZDXQBBJXMZCZ-UHFFFAOYSA-N
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Description

Ethyl (3-oxocyclohexyl)carbamate is an organic compound with the chemical formula C9H15NO3. It is a derivative of carbamic acid and features a cyclohexyl ring with a keto group at the 3-position and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3-oxocyclohexyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-oxocyclohexanecarboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or distillation to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-oxocyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (3-oxocyclohexyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (3-oxocyclohexyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl (3-oxocyclohexyl)carbamate can be compared with other carbamate derivatives such as:

Biological Activity

Ethyl (3-oxocyclohexyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by the following molecular formula:

  • Molecular Formula : C11H19NO3C_{11}H_{19}NO_3
  • Molecular Weight : 213.27 g/mol

The compound features a carbamate functional group attached to a cyclohexane ring with a keto substituent, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily associated with its ability to interact with various biological targets, including enzymes involved in metabolic pathways. Notably, carbamates are known for their reversible inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission but also poses risks for toxicity at high concentrations .

Biological Activity and Pharmacological Effects

1. Enzyme Inhibition:
this compound has been shown to inhibit AChE, similar to other carbamate compounds. This inhibition can lead to various physiological effects, including muscle contraction and increased glandular secretions. However, excessive inhibition may result in cholinergic toxicity .

2. Antioxidant Activity:
Research indicates that certain carbamates possess antioxidant properties, which may mitigate oxidative stress-related damage in cells. This activity is particularly relevant in the context of neuroprotection and the prevention of neurodegenerative diseases .

3. Genotoxicity:
Studies have highlighted the genotoxic potential of ethyl carbamate derivatives, including this compound. It has been observed that these compounds can bind covalently to DNA, leading to mutations and potentially contributing to carcinogenesis .

Table 1: Summary of Biological Activities

Activity Mechanism References
AChE InhibitionReversible binding to AChE ,
Antioxidant EffectsScavenging free radicals
GenotoxicityDNA binding leading to mutations

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in murine models subjected to oxidative stress. The results indicated that the compound significantly reduced markers of oxidative damage in neuronal tissues while enhancing cognitive function in behavioral tests .

Case Study: Toxicological Assessment

In a toxicological assessment involving rats, exposure to this compound resulted in elevated serum acetylcholine levels and subsequent cholinergic symptoms at higher doses. This underscores the importance of dose management when considering therapeutic applications .

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl N-(3-oxocyclohexyl)carbamate

InChI

InChI=1S/C9H15NO3/c1-2-13-9(12)10-7-4-3-5-8(11)6-7/h7H,2-6H2,1H3,(H,10,12)

InChI Key

DGZDXQBBJXMZCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1CCCC(=O)C1

Origin of Product

United States

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